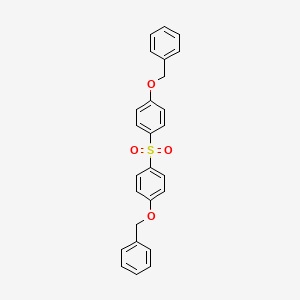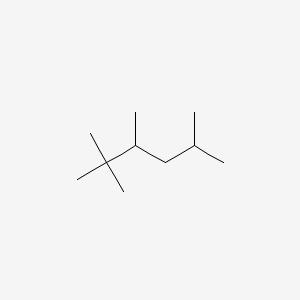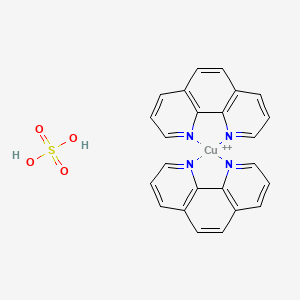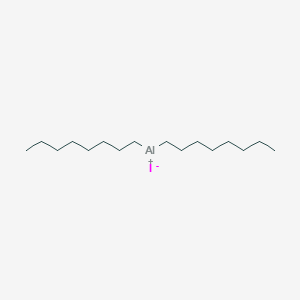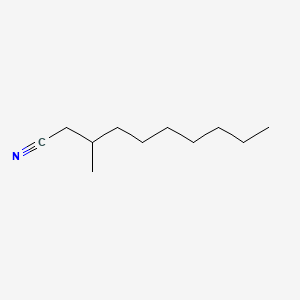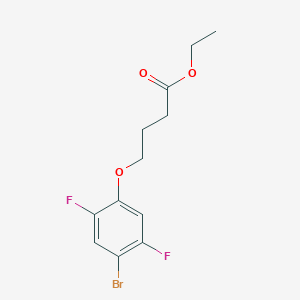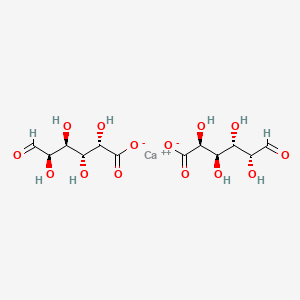
Calcium bis(D-galacturonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis(D-galacturonate) is a calcium salt of D-galacturonic acid, a key component of pectin found in plant cell walls. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. D-galacturonic acid is a uronic acid derived from galactose, and its calcium salt form is used for its unique properties and potential benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium bis(D-galacturonate) can be synthesized through the reaction of D-galacturonic acid with calcium hydroxide or calcium chloride. The reaction typically involves dissolving D-galacturonic acid in water, followed by the gradual addition of calcium hydroxide or calcium chloride under controlled pH conditions to form the calcium salt. The reaction is usually carried out at room temperature, and the product is obtained by filtration and drying.
Industrial Production Methods: Industrial production of calcium bis(D-galacturonate) involves the extraction of D-galacturonic acid from pectin-rich agricultural residues such as citrus peels and sugar beet pulp. The extracted D-galacturonic acid is then reacted with calcium hydroxide or calcium chloride in large-scale reactors. The process is optimized for high yield and purity, and the final product is obtained through filtration, drying, and purification steps .
Chemical Reactions Analysis
Types of Reactions: Calcium bis(D-galacturonate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form galactaric acid (mucic acid).
Reduction: It can be reduced to form galactonic acid.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, including acyl chlorides and alkyl halides, can be used under acidic or basic conditions.
Major Products:
Oxidation: Galactaric acid.
Reduction: Galactonic acid.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Calcium bis(D-galacturonate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It is studied for its role in plant cell wall structure and metabolism.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in food products .
Mechanism of Action
The mechanism of action of calcium bis(D-galacturonate) involves its interaction with calcium-binding proteins and enzymes. It plays a role in calcium signaling pathways, which are crucial for various cellular processes, including muscle contraction, neurotransmission, and cell division. The compound’s ability to release calcium ions in a controlled manner makes it valuable in medical and industrial applications .
Comparison with Similar Compounds
Calcium bis(D-galacturonate) can be compared with other calcium salts of uronic acids, such as calcium gluconate and calcium lactate. While all these compounds serve as calcium supplements, calcium bis(D-galacturonate) is unique due to its origin from pectin and its potential applications in biodegradable materials and drug delivery systems. Similar compounds include:
- Calcium gluconate
- Calcium lactate
- Calcium ascorbate .
Properties
CAS No. |
94087-89-5 |
|---|---|
Molecular Formula |
C12H18CaO14 |
Molecular Weight |
426.34 g/mol |
IUPAC Name |
calcium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*1-5,8-11H,(H,12,13);/q;;+2/p-2/t2*2-,3+,4+,5-;/m00./s1 |
InChI Key |
ILJIJWPWFKABMW-PDCYBDDKSA-L |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Ca+2] |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)



